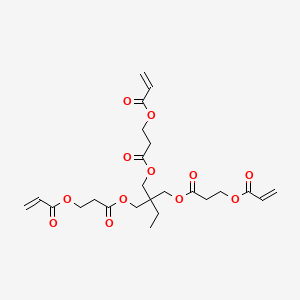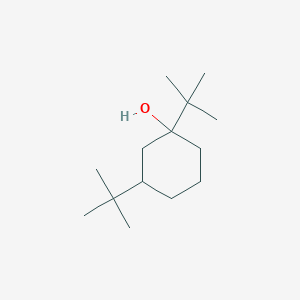
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H28O. It is a derivative of cyclohexanol, where two hydrogen atoms are replaced by tert-butyl groups at the 1 and 3 positions. This compound is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of phenol to cyclohexanol, followed by alkylation with tert-butyl chloride. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
化学反应分析
Types of Reactions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
科学研究应用
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
相似化合物的比较
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- Cyclohexane, 1,3-bis(1,1-dimethylethyl)-
- Cyclohexanol, 2-(1,1-dimethylethyl)-
Uniqueness
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is unique due to the specific positioning of the tert-butyl groups, which significantly influences its chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
83697-11-4 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC 名称 |
1,3-ditert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-12(2,3)11-8-7-9-14(15,10-11)13(4,5)6/h11,15H,7-10H2,1-6H3 |
InChI 键 |
ILERTBUHIAXJSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCCC(C1)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



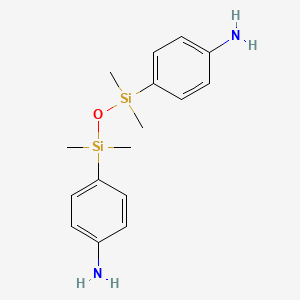

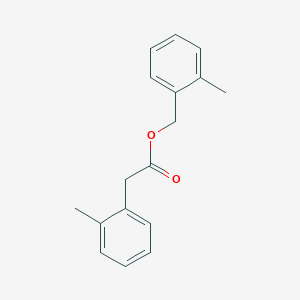
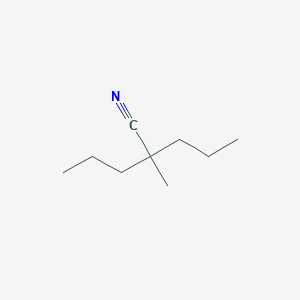
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
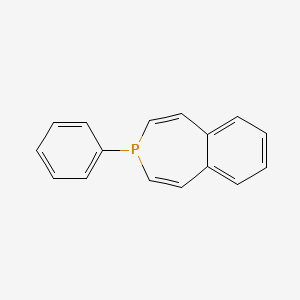
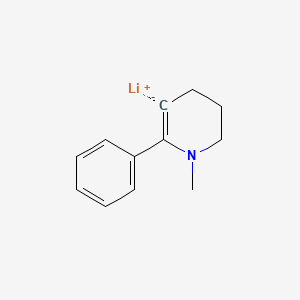
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
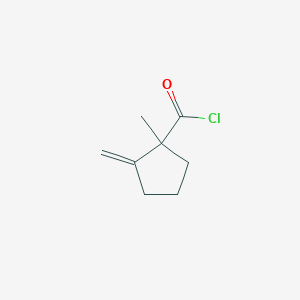
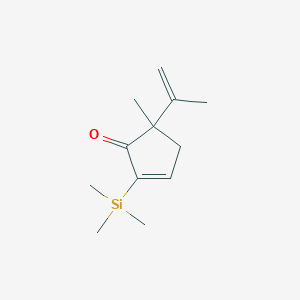
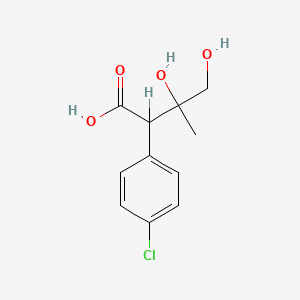
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
